molecular formula C24H21N3O3 B4588767 N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B4588767
M. Wt: 399.4 g/mol
InChI Key: QCZBQARPCUQJJE-UHFFFAOYSA-N
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on this compound could include conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Further studies could also explore its potential uses in various industries, including the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the methoxy and pyridine groups. Common reagents used in these reactions include:

    Quinoline derivatives: Starting materials for the synthesis.

    Methoxy reagents:

    Pyridine derivatives: For the incorporation of the pyridine ring.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to optimize efficiency and consistency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy and pyridine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Including halogens and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-hydroxyquinolin-3-yl)methyl)-3-methyl-N-phenylbenzamide
  • 2-bromo-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
  • 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-methylbenzamide

Uniqueness

N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-30-21-10-8-18(9-11-21)24(29)27(15-17-5-4-12-25-14-17)16-20-13-19-6-2-3-7-22(19)26-23(20)28/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZBQARPCUQJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)CC3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.